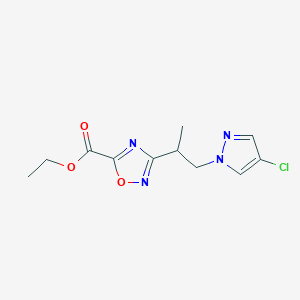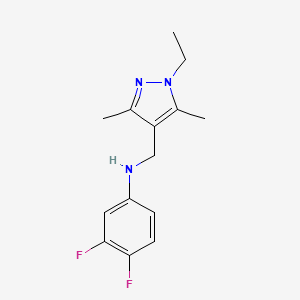
N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group, methyl groups, and a difluoroaniline moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-ethyl-3,5-dimethyl-1H-pyrazol-4-carbaldehyde and 3,4-difluoroaniline.
Reaction Conditions: The reaction involves a reductive amination process where the aldehyde group of the pyrazole derivative reacts with the amine group of 3,4-difluoroaniline in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups to more reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Amine derivatives or fully reduced forms.
Substitution Products: Substituted pyrazoles with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for various pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: It is explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress. Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The specific pathways and targets depend on the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-carbaldehyde
3,4-Difluoroaniline
N-((1-Methyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline
Uniqueness: N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. The presence of the ethyl group and the difluoroaniline moiety contribute to its distinct properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-3,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3/c1-4-19-10(3)12(9(2)18-19)8-17-11-5-6-13(15)14(16)7-11/h5-7,17H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRNAZDAWZRPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B7811154.png)
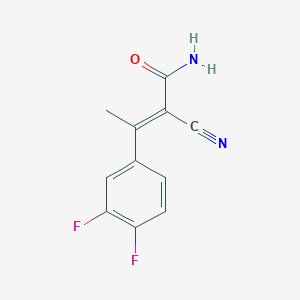
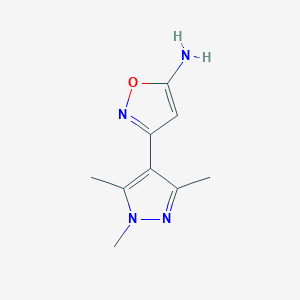
![ethyl 3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B7811164.png)
![ethyl 6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811169.png)
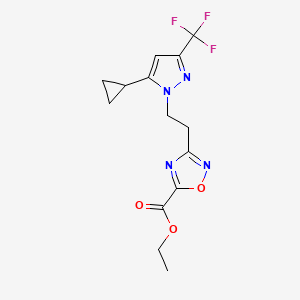
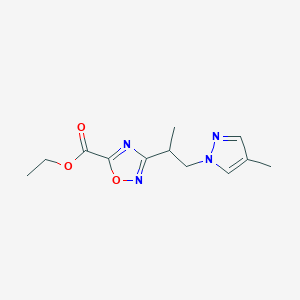
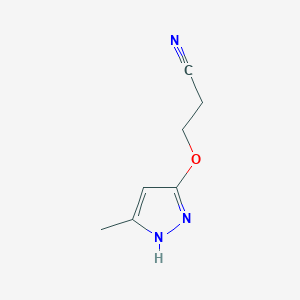
![6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811202.png)
![6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811210.png)
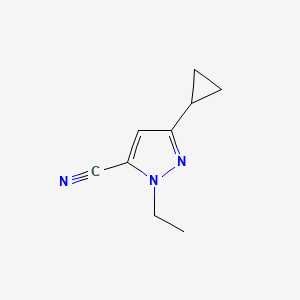
![6-chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811242.png)
![3-(5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B7811257.png)
